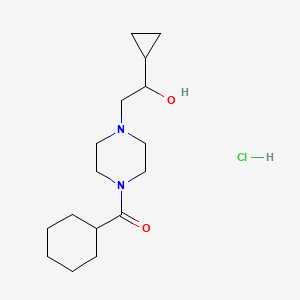

![molecular formula C19H13Cl3N2O2S B2658378 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-00-3](/img/structure/B2658378.png)

6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Unfortunately, the specific synthesis process for “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is not available in the search results. It’s possible that the synthesis process is proprietary to the manufacturers or not publicly disclosed .Chemical Reactions Analysis

The chemical reactions involving “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” are not specified in the search results. This could be due to the novelty of the compound or the lack of publicly available research on it .科学的研究の応用

Synthesis and Complex Formation

Oximes, such as 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, play a significant role in the synthesis of complex organic and inorganic compounds. They serve as intermediates in the preparation of various organic compounds, including amines, cyano and nitro compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. These compounds can complex with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II), indicating their potential application in the synthesis of simple and complex polyesters and polypyrroles (Musaev et al., 2020).

Biological and Pesticidal Activities

The structural modification of oxime derivatives has led to the discovery of novel natural-product-based pesticidal agents. Oxime sulfonate derivatives exhibit significant insecticidal activity against pests like the oriental armyworm, demonstrating the potential of oxime derivatives in agricultural applications (Wang et al., 2015).

Chemiluminescence and Light Emission

Sulfinyl- and sulfonyl-substituted compounds derived from oxime-based reactions have shown potential in chemiluminescence applications. These compounds undergo base-induced decomposition to emit light, which could be utilized in analytical chemistry and biological imaging (Watanabe et al., 2010).

Oxidative Desulfurization

The oxidative desulfurization of diesel fuels using supported catalysts is another application area. Oximes play a role in the removal of sulfur compounds from diesel, contributing to cleaner fuel technologies. This process is crucial for reducing the environmental impact of sulfur oxides emitted from diesel engines (Caero et al., 2005).

Antiviral and Medicinal Chemistry

Oxime derivatives with complex heterocyclic and aromatic substituents, such as 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, are also explored for their antiviral and antimicrobial properties. These compounds have been used in the synthesis of antidepressants, sedatives, vasodilators, and other medicinal drugs, showcasing their versatile biological activity (Chen et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)sulfinylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2O2S/c20-15-4-6-17(7-5-15)27(25)19-8-1-13(10-23-19)11-24-26-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWYPPGZQZCWFS-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2658295.png)

![tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2658297.png)

![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)

![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)

![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)